molecular formula C15H23ClOSi B15061800 [[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene

[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene

Cat. No.: B15061800
M. Wt: 282.88 g/mol
InChI Key: FUWJCOIFTHDHNC-AUWJEWJLSA-N
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Preparation Methods

The synthesis of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene typically involves the following steps:

Chemical Reactions Analysis

1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene involves its reactivity towards various nucleophiles and electrophiles. The chloro group and the silyl ether functional group play key roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene can be compared with similar compounds such as:

The uniqueness of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.

Properties

Molecular Formula

C15H23ClOSi

Molecular Weight

282.88 g/mol

IUPAC Name

tert-butyl-[(Z)-1-(3-chlorophenyl)prop-1-enoxy]-dimethylsilane

InChI

InChI=1S/C15H23ClOSi/c1-7-14(12-9-8-10-13(16)11-12)17-18(5,6)15(2,3)4/h7-11H,1-6H3/b14-7-

InChI Key

FUWJCOIFTHDHNC-AUWJEWJLSA-N

Isomeric SMILES

C/C=C(/C1=CC(=CC=C1)Cl)\O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC=C(C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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